molecular formula C10H18N2OS B13260884 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol

Cat. No.: B13260884
M. Wt: 214.33 g/mol
InChI Key: LMXLDWUZFYPYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol typically involves the formation of the thiazole ring followed by the attachment of the amino and alcohol functional groups. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

4-[1-(1,3-thiazol-2-yl)ethylamino]pentan-1-ol

InChI

InChI=1S/C10H18N2OS/c1-8(4-3-6-13)12-9(2)10-11-5-7-14-10/h5,7-9,12-13H,3-4,6H2,1-2H3

InChI Key

LMXLDWUZFYPYQE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC(C)C1=NC=CS1

Origin of Product

United States

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